molecular formula C13H18N4OS B5806231 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-furylmethyl)thiourea

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-furylmethyl)thiourea

Katalognummer B5806231
Molekulargewicht: 278.38 g/mol
InChI-Schlüssel: HTHMFMMGTREQKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-(2-furylmethyl)thiourea, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the family of curcuminoids, which are polyphenolic compounds found in turmeric. EF24 has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

Wirkmechanismus

EF24 exerts its pharmacological effects through multiple mechanisms of action, including the inhibition of NF-κB signaling, modulation of oxidative stress, and regulation of cell cycle and apoptosis. EF24 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, by suppressing the phosphorylation and degradation of IκBα. EF24 has also been shown to modulate oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. Additionally, EF24 has been shown to regulate cell cycle and induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
EF24 has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, suppression of inflammation, and improvement of cognitive function. In cancer, EF24 has been shown to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells, by inducing apoptosis and inhibiting cell cycle progression. In inflammation, EF24 has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes, such as COX-2 and iNOS. In neurodegenerative disorders, EF24 has been shown to possess neuroprotective properties and improve cognitive function by reducing oxidative stress, regulating synaptic plasticity, and enhancing neurotrophic factor signaling.

Vorteile Und Einschränkungen Für Laborexperimente

EF24 possesses several advantages and limitations for lab experiments. One of the main advantages of EF24 is its potent pharmacological effects, which make it a promising candidate for the development of new drugs. Additionally, EF24 is relatively stable and can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, EF24 also possesses several limitations, including its poor solubility in water and low bioavailability, which may limit its efficacy in vivo. Additionally, EF24 has been shown to possess cytotoxic effects at high concentrations, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of EF24, including the development of new drug formulations, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its therapeutic potential in various diseases. One potential future direction is the development of new drug formulations that improve the solubility and bioavailability of EF24, such as liposomes or nanoparticles. Another potential future direction is the investigation of the pharmacokinetics and pharmacodynamics of EF24, including its absorption, distribution, metabolism, and excretion in vivo. Finally, the exploration of EF24's therapeutic potential in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, may provide valuable insights into its mechanism of action and potential clinical applications.

Synthesemethoden

EF24 can be synthesized through a multistep process involving the reaction of 1,3-dimethyl-5-acetylpyrazole with ethyl iodide to form 1-ethyl-3,5-dimethyl-1H-pyrazole. The resulting compound is then reacted with 2-furylmethyl isothiocyanate to form N-(2-furylmethyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea, which is then treated with sodium hydroxide to yield EF24.

Wissenschaftliche Forschungsanwendungen

EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, EF24 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. In inflammation, EF24 has been shown to suppress the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes, making it a potential therapeutic agent for the treatment of inflammatory diseases. In neurodegenerative disorders, EF24 has been shown to possess neuroprotective properties and improve cognitive function, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(furan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-4-17-10(3)12(9(2)16-17)15-13(19)14-8-11-6-5-7-18-11/h5-7H,4,8H2,1-3H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHMFMMGTREQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NCC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(furan-2-ylmethyl)thiourea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.